molecular formula C12H18N2O2 B7500423 N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No. B7500423
M. Wt: 222.28 g/mol
InChI Key: ZYCSURBYPYCDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, also known as CX-717, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This compound has gained significant attention in recent years due to its potential as a cognitive enhancer and therapeutic agent for various neurological disorders.

Mechanism of Action

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is highly expressed in the brain and plays a key role in cognitive function. By binding to a specific site on the receptor, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide enhances its activity in response to the neurotransmitter acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have other biochemical and physiological effects. For example, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders. Additionally, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is its potency and selectivity for the α7 nicotinic acetylcholine receptor, which allows for precise modulation of this target. However, one limitation of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is its relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide. One area of interest is the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor. Additionally, further research is needed to determine the optimal dosing and administration of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide for therapeutic use. Finally, the potential use of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide as a cognitive enhancer in healthy individuals warrants further investigation.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves a multi-step process starting with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with cyclopentylmagnesium bromide to form the corresponding alcohol. This intermediate is then converted to the oxazole ring system through a series of reactions involving N-bromosuccinimide and sodium hydride. Finally, the amide functionality is introduced through the reaction of the oxazole intermediate with acetic anhydride.

Scientific Research Applications

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been extensively studied for its potential as a cognitive enhancer and therapeutic agent for various neurological disorders. In preclinical studies, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been shown to improve cognitive performance in animal models of Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). Additionally, N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has been found to enhance sensory processing and working memory in healthy human subjects.

properties

IUPAC Name

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-11(9(2)16-14-8)7-12(15)13-10-5-3-4-6-10/h10H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCSURBYPYCDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

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